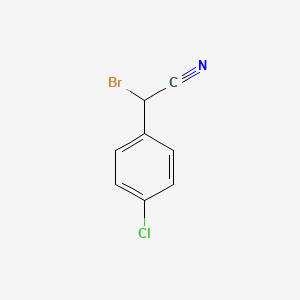

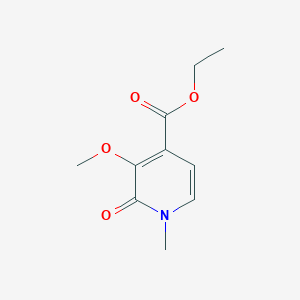

(2-溴-5-甲氧基-3-甲基苯基)甲醇

描述

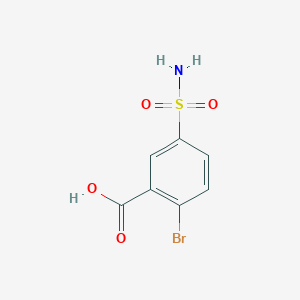

The compound (2-Bromo-5-methoxy-3-methylphenyl)methanol is a brominated aromatic alcohol with a methoxy and a methyl substituent. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential properties and synthetic routes.

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a bromo-chlorophenyl compound is described, highlighting the importance of chiral resolution and the use of inexpensive and scalable methods . Similarly, the synthesis of brominated malononitrile derivatives indicates that methanol can act as both a solvent and a reactant, suggesting a potential route for introducing a methoxy group . The synthesis of a brominated hydroxyphenyl compound from bromophenol and benzoyl chloride provides another example of constructing brominated aromatic structures .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within a molecule . This information is crucial for understanding the physical and chemical properties of the compounds and can be used to infer the structure of (2-Bromo-5-methoxy-3-methylphenyl)methanol.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary significantly depending on the substituents present. For example, the reaction of alkenediazonium salts with methanol can lead to rearrangements and the formation of new aromatic structures . This suggests that (2-Bromo-5-methoxy-3-methylphenyl)methanol may also undergo interesting transformations under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structure determination of a brominated hydroxyphenyl compound provides insights into its solid-state properties, such as crystal system, cell dimensions, and density . The synthesis of a brominated benzoic acid ester and its characterization by NMR and IR spectroscopy demonstrates the utility of these techniques in elucidating the properties of such compounds . Additionally, the environmental and toxicological concerns associated with certain reagents used in the synthesis of brominated compounds highlight the importance of considering safer alternatives .

科学研究应用

抗菌性能

类似于(2-溴-5-甲氧基-3-甲基苯基)甲醇的化合物在抗菌研究领域中有着显著的应用。例如,一项关于从海洋红藻Rhodomela confervoides中分离出的溴酚类化合物的研究发现,这些化合物,包括3-溴-4-[2,3-二溴-4,5-二羟基苯基]甲基-5-(甲氧基甲基)1,2-苯二酚等变体,对各种细菌菌株表现出中等抗菌活性(Xu et al., 2003)。

合成和化学性质

该化合物在合成化学中的相关性也值得关注。一项研究展示了从相关化合物(3-溴-4,5-二甲氧基苯基)甲醇出发对一种天然产物3,4-二溴-5-[2-溴-3,4-二羟基-6-(甲氧基甲基)苯基]苯-1,2-二酚的全合成。这种合成突显了在开发具有生物活性物质方面的潜在应用(Akbaba et al., 2010)。

光解和自由基反应

另一项研究关注了烷基自由基的光解,包括与(2-溴-5-甲氧基-3-甲基苯基)甲醇结构相关的1-溴-2-甲氧基-1-苯基丙烷-2-基。这项研究为了解这类化合物在光照下的行为提供了见解,这对于了解它们在不同条件下的稳定性和反应性至关重要(Bales et al., 2001)。

抗氧化活性

此外,对海洋红藻Rhodomela confervoides的研究还发现了具有强大抗氧化活性的溴酚类化合物,暗示了在预防食品产品氧化恶化方面的潜在应用。这项研究强调了溴酚类化合物中所发现的天然抗氧化性能(Li et al., 2011)。

安全和危害

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which are structurally similar, have been shown to interact with various receptors, leading to a range of biological activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

属性

IUPAC Name |

(2-bromo-5-methoxy-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBVFPRPFQHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxy-3-methylphenyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)